2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylbenzyl)acetamide
Description
2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylbenzyl)acetamide is a synthetic small molecule characterized by a pyridazinone core substituted with a pyrazole moiety at the 3-position and an acetamide group at the 2-position. The acetamide nitrogen is further functionalized with a 4-sulfamoylbenzyl group.
Properties
IUPAC Name |
2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4S/c17-27(25,26)13-4-2-12(3-5-13)10-18-15(23)11-22-16(24)7-6-14(20-22)21-9-1-8-19-21/h1-9H,10-11H2,(H,18,23)(H2,17,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVBKXBUQRJVJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylbenzyl)acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 452.4 g/mol. The structure includes a pyridazine ring, a pyrazole moiety, and a sulfamoylbenzyl group, which contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 452.4 g/mol |
| CAS Number | 1351604-69-7 |
Biological Activity Overview
Research indicates that compounds containing pyrazole and pyridazine derivatives exhibit a range of biological activities including:
- Anti-inflammatory Effects : Studies have suggested that similar compounds can inhibit inflammatory pathways, potentially by modulating cytokine production or affecting immune cell activation.
- Antitumor Properties : Preliminary data show that derivatives of this compound may inhibit the proliferation of various cancer cell lines, suggesting potential applications in oncology .
- Antimicrobial Activity : Some related compounds have demonstrated antimicrobial properties, which could be explored further for therapeutic applications .
The exact mechanism of action for 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylbenzyl)acetamide is still under investigation. However, it is hypothesized to interact with specific biological targets such as:
- Enzymes in Inflammatory Pathways : The compound may inhibit enzymes involved in the synthesis of pro-inflammatory mediators.
- Cell Signaling Pathways : It might modulate signaling pathways associated with cell growth and apoptosis, particularly in cancer cells.
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar compounds:
- Antitumor Activity : A study on related pyrazole derivatives showed significant inhibition of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Anti-inflammatory Studies : Research demonstrated that sulfamoyl derivatives can effectively reduce inflammation markers in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .
- Molecular Docking Studies : Computational studies indicated favorable binding affinities to targets involved in inflammation and cancer progression, supporting experimental findings regarding efficacy .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or alkaline conditions. For example:
-
Acidic hydrolysis yields 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetic acid and 4-sulfamoylbenzylamine.
-
Basic hydrolysis (e.g., with NaOH) produces the corresponding carboxylate salt .
Table 1: Hydrolysis Conditions and Products
Nucleophilic Substitution at the Pyridazinone Ring
The electron-deficient pyridazinone ring undergoes nucleophilic substitution at the C-3 or C-6 positions. For example:
-
Reaction with amines (e.g., morpholine) replaces the pyrazole group, forming derivatives like 2-(6-oxo-3-morpholinopyridazin-1(6H)-yl)-N-(4-sulfamoylbenzyl)acetamide .
-
Halogenation (e.g., PCl₅) introduces chlorine at C-4 or C-5 .
Table 2: Substitution Reactions
Cyclization and Condensation Reactions
The pyridazinone scaffold participates in tandem cyclization reactions:
-
Knoevenagel condensation with aldehydes forms fused heterocycles (e.g., chromeno-pyridazinones) .
-
Pinner cyclization with nitriles (e.g., malononitrile) generates pyridine-fused derivatives .
Table 3: Cyclization Pathways
Functionalization of the Sulfamoyl Group
The sulfamoyl (-SO₂NH₂) group undergoes:
-
Alkylation with alkyl halides to form sulfonamides.
Table 4: Sulfamoyl Group Reactivity
| Reaction | Reagent | Product | Application | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | N-methyl-4-(sulfamoyl)benzyl derivative | Prodrug synthesis | |
| Oxidation | H₂O₂, H₂SO₄ | 4-sulfobenzoic acid derivative | Metabolite study |
Pyrazole Ring Modifications
The pyrazole moiety undergoes:
-
Electrophilic substitution (e.g., nitration, halogenation) at the C-4 position.
-
Coordination with metal ions (e.g., Cu²⁺) to form complexes .
Table 5: Pyrazole Reactivity
Stability and Degradation
The compound shows stability in neutral aqueous solutions but degrades under UV light or strong oxidants:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features
The pyridazinone ring system is a common scaffold in medicinal chemistry, often associated with anti-inflammatory, antimicrobial, or enzyme-inhibitory properties. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Pyridazinone-Based Acetamides
Key Observations:
Physicochemical and Pharmacokinetic Properties
- Hydrogen Bonding: The sulfamoyl group in the target compound provides hydrogen-bond donors/acceptors, enhancing interactions with biological targets compared to non-polar substituents in ZINC00220177 or thiomorpholin in .
Q & A
Q. What synthetic routes are recommended for preparing 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylbenzyl)acetamide, and how can reaction conditions be optimized?
A multi-step synthesis typically involves coupling the pyridazinone core with the pyrazole moiety, followed by acetamide functionalization. Key steps include:
- Pyridazinone core activation : Use bromination or chlorination to introduce reactive sites for nucleophilic substitution .
- Pyrazole coupling : Employ Suzuki-Miyaura or Buchwald-Hartwig reactions for aryl-aryl bond formation, optimizing temperature (60–100°C) and catalyst (e.g., Pd(PPh₃)₄) .
- Acetamide linkage : React the activated pyridazinone intermediate with 4-sulfamoylbenzylamine under mild basic conditions (e.g., K₂CO₃ in DMF) at 50–70°C to minimize side reactions .
Yield optimization : Use Design of Experiments (DoE) to assess solvent polarity, temperature, and catalyst loading. For example, DMF/water mixtures improve solubility, while controlled heating reduces decomposition .
Q. What analytical techniques are critical for confirming the structural identity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., pyrazole C-H signals at δ 7.5–8.5 ppm, pyridazinone carbonyl at ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ peak matching theoretical mass ± 0.001 Da) .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretching at 1150–1350 cm⁻¹, pyridazinone C=O at 1650–1750 cm⁻¹) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination over 48–72 hours .
- Antimicrobial screening : Conduct microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Cytotoxicity : Compare results with normal cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?
- Core modifications : Replace pyridazinone with quinazolinone to enhance π-π stacking with target proteins .
- Substituent optimization : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring to improve binding affinity to hydrophobic pockets .
- Bioisosteric replacement : Substitute sulfamoyl with phosphonamide to modulate solubility and membrane permeability .
- Data-driven SAR : Use machine learning models trained on cytotoxicity and IC₅₀ data to predict optimal substituent patterns .
Q. How should researchers resolve contradictions in reported biological activity data across experimental models?
- Orthogonal validation : Repeat assays in multiple models (e.g., 2D vs. 3D cell cultures, patient-derived xenografts) .
- Meta-analysis : Pool data from independent studies to identify trends (e.g., higher efficacy in estrogen receptor-positive cancers) .
- Mechanistic studies : Use CRISPR-Cas9 knockout models to confirm target engagement (e.g., apoptosis pathways via caspase-3 activation) .
- Pharmacokinetic profiling : Compare bioavailability and metabolite formation in vitro (microsomal stability) vs. in vivo (plasma half-life) to explain efficacy disparities .
Q. What computational strategies can predict target interactions and guide experimental design?
- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., CDK2) or GPCRs, focusing on key residues (e.g., ATP-binding pocket lysines) .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes for 100+ ns to assess stability of hydrogen bonds (e.g., pyridazinone carbonyl with Arg residues) .
- QSAR modeling : Develop regression models correlating logP values with cytotoxicity to prioritize derivatives .
Q. How can researchers address challenges in optimizing ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?
- Solubility enhancement : Formulate with cyclodextrins or PEGylation to increase aqueous solubility .
- Metabolic stability : Introduce deuterium at labile sites (e.g., benzylic positions) to reduce CYP450-mediated oxidation .
- Toxicity mitigation : Use Ames tests and hERG channel assays to screen for mutagenicity and cardiotoxicity .
- In silico ADMET : Predict properties using SwissADME or ADMETLab 2.0 to exclude high-risk candidates early .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
